molecular formula C24H24N6O3 B2843657 1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-41-7

1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2843657
CAS No.: 923684-41-7
M. Wt: 444.495
InChI Key: UPYAKYIXRWZKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-f]purine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenoxyphenyl group: This step often involves nucleophilic substitution reactions where the phenoxyphenyl group is introduced onto the imidazo[2,1-f]purine core.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,6,7-trimethyl-8-(2-((4-methoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 1,6,7-trimethyl-8-(2-((4-chlorophenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4,7,8-trimethyl-6-[2-(4-phenoxyanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-15-16(2)30-20-21(28(3)24(32)27-22(20)31)26-23(30)29(15)14-13-25-17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12,25H,13-14H2,1-3H3,(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYAKYIXRWZKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.